molecular formula C11H16N4O2S B2807985 (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 2320850-22-2

(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No. B2807985
CAS RN: 2320850-22-2
M. Wt: 268.34
InChI Key: YQBNXIRNVLBPTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

TDPM has been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Antimicrobial Activity

(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: derivatives have been investigated for their antimicrobial properties. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity .

Cytotoxic Effects

These derivatives have also been evaluated for their cytotoxic effects. In one study, novel 1,3,4-thiadiazole compounds were synthesized and tested against leukemia cell lines (including K562 CML, Jurkat, and MT-2) as well as the HeLa human cervical carcinoma cell line .

Anti-Inflammatory Properties

Interestingly, some derivatives of 1,3,4-thiadiazoles have demonstrated anti-inflammatory effects. For instance, three derivatives showed significant inhibition of paw edema in an animal model .

Chemical Reactivity and Synthesis

The compound’s chemical reactivity is also relevant. It is synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. The reaction pathways involve hydrazonoyl chloride derivatives and other reagents .

properties

IUPAC Name

oxolan-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c16-11(9-2-1-7-17-9)15-5-3-14(4-6-15)10-8-12-18-13-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNXIRNVLBPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolane-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

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